molecular formula C6H5BrN2O3 B1185286 2-Amino-3-bromo-5-nitrophenol

2-Amino-3-bromo-5-nitrophenol

Cat. No. B1185286
M. Wt: 233.021
InChI Key: BQFCKIRFZPVBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181234B2

Procedure details

To a solution of 2-amino-5-nitro-phenol (500 g, 3.24 mol) in ACN (12 L) was added bromine (290 mL, 5.63 mol) drop wise over a period of 30 min under stirring. The resulting mixture was stirred at 30-35° C. for 1 h. After the completion of the reaction (by TLC), solvent was evaporated till dryness. Hexane was added (2 L) and the mixture evaporated to remove solvent traces. Hexane (5 L) was added again to the residue and the mixture stirred for 1 h then filtered. The resulting solid (1102 g) was washed with hexane (2 L). The residue was added to ice-cold water (2.5 L) followed by addition of a saturated solution of sodium thiosulfate (2.5 L) and extraction with EtOAc (2×10 L). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated at 40-45° C. under reduced pressure to obtain the desired product (643 g crude yield 85%).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[Br:12]Br>C(#N)C>[NH2:1][C:2]1[C:7]([Br:12])=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
290 mL
Type
reactant
Smiles
BrBr
Name
Quantity
12 L
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 30-35° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction (by TLC), solvent
CUSTOM
Type
CUSTOM
Details
was evaporated till dryness
ADDITION
Type
ADDITION
Details
Hexane was added (2 L)
CUSTOM
Type
CUSTOM
Details
the mixture evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent traces
ADDITION
Type
ADDITION
Details
Hexane (5 L) was added again to the residue
STIRRING
Type
STIRRING
Details
the mixture stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The resulting solid (1102 g) was washed with hexane (2 L)
ADDITION
Type
ADDITION
Details
The residue was added to ice-cold water (2.5 L)
ADDITION
Type
ADDITION
Details
followed by addition of a saturated solution of sodium thiosulfate (2.5 L) and extraction with EtOAc (2×10 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40-45° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1Br)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 643 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.